molecular formula C18H16N2O4 B2551352 Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate CAS No. 923201-48-3

Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate

Cat. No.: B2551352
CAS No.: 923201-48-3
M. Wt: 324.336
InChI Key: ZGZREWWIMVSVKY-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a derivative of benzofuran, which is a heterocyclic compound that has been widely used in the pharmaceutical industry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Chemical Properties

  • The development of novel methylenedioxy-bearing benzofuran derivatives showcases a method for synthesizing a series of compounds that might include Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate derivatives. These compounds are synthesized through one-pot reactions, indicating a broad potential for chemical modification and application in diverse chemical contexts (Gao et al., 2011).

Biological Activities

  • New benzofuran derivatives have been synthesized and tested for their in vitro anti-HIV activities. This suggests a potential pharmacological interest in benzofuran compounds, including this compound, for developing new treatments for viral infections (Mubarak et al., 2007).

Catalysis and Material Science

  • Investigations into Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves reveal pathways for producing biobased terephthalic acid precursors. While the study focuses on different substrates, the methodologies could be applicable to the synthesis or transformation of this compound for material science applications (Pacheco et al., 2015).

Polymer Science

  • The synthesis of benzofulvene derivatives, including studies on their spontaneous thermoreversible polymerization, presents an interesting aspect of benzofuran derivatives for polymer science. These findings could potentially extend to this compound if similar substituent effects are exploitable (Cappelli et al., 2007).

Mechanism of Action

While the specific mechanism of action for Ethyl 3-methyl-5-(nicotinamido)benzofuran-2-carboxylate is not available, benzofuran compounds have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Given the strong biological activities of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on further understanding the biological activities and potential applications of these compounds in drug discovery.

Properties

IUPAC Name

ethyl 3-methyl-5-(pyridine-3-carbonylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-23-18(22)16-11(2)14-9-13(6-7-15(14)24-16)20-17(21)12-5-4-8-19-10-12/h4-10H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZREWWIMVSVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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